Cas no 1836-62-0 (2-(2-Aminoethoxy)anisole)

2-(2-Aminoethoxy)anisole is a versatile aromatic ether compound featuring both an aminoethoxy side chain and a methoxy-substituted benzene ring. This structure imparts reactivity at both the amine and ether functional groups, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and specialty chemicals. The compound's dual functionality allows for selective modifications, enabling applications in the development of bioactive molecules, ligands, or polymer precursors. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthetic routes. The presence of the electron-donating methoxy group further influences its reactivity in electrophilic aromatic substitution reactions.
2-(2-Aminoethoxy)anisole structure
2-(2-Aminoethoxy)anisole structure
Product Name:2-(2-Aminoethoxy)anisole
CAS No:1836-62-0
MF:C9H13NO2
MW:167.205022573471
MDL:MFCD00235185
CID:42065
PubChem ID:1713005
Update Time:2025-05-20

2-(2-Aminoethoxy)anisole Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Methoxyphenoxy)ethanamine
    • o-Methoxy Phenoxy Ethamine
    • [2-(2-Methoxyphenoxy)Ethyl]Amine
    • 2-(2-Methoxyphenoxy)ethylamine
    • 2-(2-Aminoethoxy)anisole
    • 1-(2-Aminoethoxy)-2-methoxybenzene
    • Carvedilol Related Compound E
    • Ethylamine,2-(o-methoxyphenoxy)- (7CI,8CI)
    • 2-(o-Methoxyphenoxy)ethylamine
    • Guaiacoxyethylamine
    • Ethanamine, 2-(2-methoxyphenoxy)-
    • 2-(2-methoxyphenoxy)ethyl amine
    • 2-(2-methoxy-phenoxy)-ethylamine
    • 2-(2'-methoxy)phenoxyethylamine
    • 2-(2-methoxyphenoxy)ethan-1-amine
    • 20S0VX4QT9
    • 2-(2-methoxy phenoxy)ethylamine
    • 2-(2-methoxy-phenoxy]-ethylamine
    • Carvedilo
    • SCHEMBL401448
    • EN300-34140
    • 2-(0-methoxyphenoxy)ethylamine
    • SCHEMBL972570
    • NS00009875
    • CKJRKLKVCHMWLV-UHFFFAOYSA-N
    • AKOS000201021
    • AS-11835
    • o-Methoxy-phenoxyethylamine
    • 2-(2-methoxy-phenoxy]-ethyl-amine
    • DTXSID80171449
    • FT-0661781
    • AC-5333
    • CS-W002568
    • [2-(2-methoxyphenoxy)ethyl]amine hydrochloride
    • Q27253487
    • EC 606-000-2
    • 1836-62-0
    • FT-0608489
    • UNII-20S0VX4QT9
    • [2-(2-methoxy-phenoxy)-ethyl]-amine
    • 2-(2-Methoxy-phenoxy)ethylamine
    • Z56968779
    • MFCD00235185
    • BB 0254697
    • M2004
    • 2-(o-Methoxyphenoxy)ethylamine; 2-(2-Methoxyphenoxy)ethylamine; Guaiacoxyethylamine; Carvedilol Related Compound E
    • AM20050320
    • STK346811
    • ALBB-008911
    • BBL001425
    • DB-019403
    • FM59553
    • 606-000-2
    • 2-(2-Methoxyphenoxy)ethylamine base
    • DTXCID8093940
    • MDL: MFCD00235185
    • Inchi: 1S/C9H13NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7,10H2,1H3
    • InChI Key: CKJRKLKVCHMWLV-UHFFFAOYSA-N
    • SMILES: O(CCN)C1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 167.09500
  • Monoisotopic Mass: 167.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.7
  • Topological Polar Surface Area: 44.5

Experimental Properties

  • Color/Form: Colorless to Yellow Liquid
  • Density: 1.11
  • Boiling Point: 98°C/0.4mmHg(lit.)
  • Flash Point: 120.7 °C
  • Refractive Index: 1.5440-1.5480
  • Solubility: Difficult to mix.
  • PSA: 44.48000
  • LogP: 1.73300
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

2-(2-Aminoethoxy)anisole Security Information

2-(2-Aminoethoxy)anisole Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-(2-Aminoethoxy)anisole Pricemore >>

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2-(2-Aminoethoxy)anisole Related Literature

Additional information on 2-(2-Aminoethoxy)anisole

Recent Advances in the Study of 2-(2-Aminoethoxy)anisole (CAS: 1836-62-0) in Chemical Biology and Pharmaceutical Research

2-(2-Aminoethoxy)anisole (CAS: 1836-62-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This compound, characterized by its anisole core and aminoethoxy side chain, has been the subject of recent studies due to its potential applications in drug development and biochemical research. The unique structural features of 2-(2-Aminoethoxy)anisole make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting neurological and inflammatory pathways.

Recent research has focused on the synthesis and optimization of 2-(2-Aminoethoxy)anisole derivatives to enhance their biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the aminoethoxy side chain could significantly improve the compound's binding affinity to specific neurotransmitter receptors. This finding opens new avenues for the development of novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease.

In addition to its neurological applications, 2-(2-Aminoethoxy)anisole has shown promise in anti-inflammatory research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited potent inhibitory effects on pro-inflammatory cytokines, suggesting potential use in treating chronic inflammatory conditions. The study highlighted the compound's ability to modulate key signaling pathways, including NF-κB and MAPK, which are critical in the inflammatory response.

The synthesis of 2-(2-Aminoethoxy)anisole has also seen advancements, with recent publications detailing more efficient and environmentally friendly methods. A 2023 paper in Organic Process Research & Development described a novel catalytic process that reduces the need for hazardous reagents and improves yield. This development is particularly relevant for industrial-scale production, where safety and efficiency are paramount.

Despite these promising findings, challenges remain in the clinical translation of 2-(2-Aminoethoxy)anisole-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future research. Ongoing studies are exploring the use of prodrug strategies and nanoparticle delivery systems to overcome these limitations.

In conclusion, 2-(2-Aminoethoxy)anisole (CAS: 1836-62-0) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in neurological and inflammatory disorders, coupled with advancements in synthesis methodologies, underscore its potential as a key player in future drug development. Continued research and innovation will be essential to fully realize its therapeutic potential.

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